6-Chloro-2-fluoro-3-methylbenzenesulfonyl chloride

Description

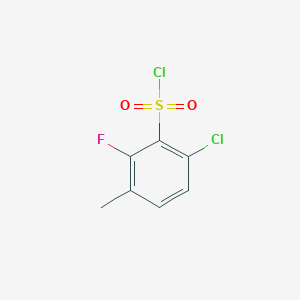

6-Chloro-2-fluoro-3-methylbenzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride characterized by a benzene ring substituted with chlorine (position 6), fluorine (position 2), and a methyl group (position 3), along with a sulfonyl chloride (-SO₂Cl) functional group. This compound is primarily used in organic synthesis as an electrophilic reagent for introducing sulfonate groups into target molecules. Its reactivity stems from the sulfonyl chloride group, which participates in nucleophilic substitution reactions with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or thiosulfonates, respectively .

Properties

IUPAC Name |

6-chloro-2-fluoro-3-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2FO2S/c1-4-2-3-5(8)7(6(4)10)13(9,11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJHOUEAJBQROPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Aromatic Sulfonation

The initial step involves sulfonation of the aromatic ring bearing chloro, fluoro, and methyl substituents. This is typically carried out using sulfur trioxide (SO3) or oleum to introduce the sulfonic acid group at the desired position on the aromatic ring.

- Reaction Conditions: Controlled temperature (often 50-100 °C) to ensure regioselectivity and prevent over-sulfonation.

- Substrate: 6-chloro-2-fluoro-3-methylbenzene or related precursors.

Conversion to Sulfonyl Chloride

The sulfonic acid intermediate is then converted to the sulfonyl chloride using chlorinating agents:

The reaction typically proceeds via nucleophilic attack of the sulfonic acid oxygen on the chlorinating agent, replacing the hydroxyl group with chlorine.

Alternative Routes and Optimization

- Continuous flow reactors: Industrial synthesis may employ continuous flow systems for better temperature control and scalability, improving yield and purity.

- Purification: Crystallization and distillation are used to isolate pure this compound, removing residual starting materials and by-products.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The presence of both chloro and fluoro substituents on the aromatic ring influences the regioselectivity of sulfonation and subsequent chlorination, favoring substitution at the 1-position relative to these groups.

- The methyl group at the 3-position activates the ring slightly towards electrophilic substitution, facilitating sulfonation.

- Chlorination with thionyl chloride is the most common and efficient method for converting sulfonic acids to sulfonyl chlorides, producing gaseous by-products that can be easily removed, simplifying purification.

- Phosphorus pentachloride offers an alternative chlorinating agent but is less commonly used due to its more hazardous nature and handling difficulties.

- Industrial methods favor continuous flow reactors to enhance safety, reproducibility, and scalability of the synthesis.

- No direct literature was found detailing novel or alternative synthetic routes specifically for this compound, but analogous compounds follow the described general methodology.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-fluoro-3-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

Electrophilic Aromatic Substitution: The chloro and fluoro substituents on the benzene ring can participate in electrophilic aromatic substitution reactions, although the presence of the sulfonyl chloride group can influence the reactivity.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.

Solvents: Polar aprotic solvents such as dichloromethane (DCM) and tetrahydrofuran (THF) are often used to dissolve the reactants and facilitate the reaction.

Catalysts: In some cases, catalysts such as pyridine or triethylamine are used to enhance the reaction rate.

Major Products

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Thioethers: Formed by the reaction with thiols.

Scientific Research Applications

6-Chloro-2-fluoro-3-methylbenzenesulfonyl chloride has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used to introduce sulfonyl chloride groups into drug molecules, which can enhance their biological activity and stability.

Material Science: It is used in the preparation of sulfonated polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-2-fluoro-3-methylbenzenesulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of covalent bonds with various functional groups. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 6-chloro-2-fluoro-3-methylbenzenesulfonyl chloride with analogous sulfonyl chlorides and benzoyl chlorides (for functional group contrast):

Key Differences in Reactivity and Stability

Sulfonyl vs. Benzoyl Chlorides :

- Sulfonyl chlorides (e.g., this compound) are less electrophilic than benzoyl chlorides (e.g., 6-chloro-2-fluoro-3-methylbenzoyl chloride) due to the electron-withdrawing sulfonyl group stabilizing the leaving group (-Cl). This makes sulfonyl chlorides more selective in nucleophilic substitutions but slower in hydrolysis .

- Benzoyl chlorides (e.g., C₈H₅Cl₂FO) react rapidly with nucleophiles like amines to form amides, whereas sulfonyl chlorides form sulfonamides with broader steric tolerance .

Substituent Effects :

- Electron-Withdrawing Groups : The fluorine and chlorine atoms in this compound enhance the electrophilicity of the sulfonyl chloride group compared to methoxy-substituted analogs (e.g., 3,6-difluoro-2-methoxybenzenesulfonyl chloride), where the methoxy group donates electrons, reducing reactivity .

- Steric Hindrance : The methyl group at position 3 in the target compound may slow reactions compared to smaller substituents (e.g., fluorine in 2-chloro-3,6-difluorobenzenesulfonyl chloride) .

Research Findings and Industrial Relevance

- Synthetic Utility : Sulfonyl chlorides like this compound are pivotal in synthesizing sulfonamide-based drugs, where the fluorine and chlorine substituents improve metabolic stability and binding affinity .

- Stability Challenges : Moisture sensitivity is a common issue for sulfonyl chlorides, necessitating anhydrous storage conditions (similar to 6-chloro-2-fluoro-3-methylbenzoyl chloride, which is labeled as "moisture sensitive" ).

- Comparative Performance : In kinetic studies, sulfonyl chlorides with electron-withdrawing substituents (e.g., Cl, F) exhibit faster reaction rates with amines than those with electron-donating groups (e.g., OCH₃) .

Biological Activity

6-Chloro-2-fluoro-3-methylbenzenesulfonyl chloride is an organosulfur compound with significant biological activity, particularly in the fields of medicinal chemistry and drug discovery. This compound features a sulfonyl chloride functional group, which enhances its reactivity towards various biological targets. The following sections will explore its synthesis, biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H6ClFOS

- Molecular Weight : 243.08 g/mol

- Density : 1.5 g/cm³

- Boiling Point : 300.6 °C at 760 mmHg

Synthesis

The synthesis of this compound typically involves the chlorination and fluorination of a suitable precursor followed by sulfonylation. The presence of both chloro and fluoro substituents is believed to enhance the compound's reactivity compared to similar compounds, making it valuable in synthetic applications.

Antifungal and Anticancer Properties

Research has indicated that this compound exhibits antifungal activity and potential cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit cell viability in human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) with IC50 values ranging from 6.0 to 30 µM .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition or activation. This mechanism is crucial for its anticancer effects, where it may induce apoptosis and cell cycle arrest in cancer cells .

In Vitro Studies

A series of in vitro studies assessed the cytotoxic activity of various derivatives, including this compound. For example:

- Cell Lines Tested : HCT-116, MCF-7, HeLa.

- Methodology : MTT assay for cell viability.

The results indicated that certain derivatives demonstrated significant cytotoxicity with IC50 values below 10 µM against multiple cancer cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT-116 | 8.5 |

| This compound | MCF-7 | 12.0 |

| Other Derivative A | HeLa | 9.0 |

| Other Derivative B | MCF-7 | 15.5 |

Apoptosis Induction

Further investigations into the mechanisms revealed that treatment with this compound led to increased apoptotic cell populations in both wild-type and mutant p53 cell lines, indicating its potential as an anticancer agent . Flow cytometric analysis showed a concentration-dependent increase in late-stage apoptotic cells upon treatment.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 6-Chloro-2-fluoro-3-methylbenzenesulfonyl chloride?

- Methodology : The compound is typically synthesized via sulfonation of the parent benzene derivative followed by chlorination. For example, sulfonation of 6-chloro-2-fluoro-3-methylbenzene with chlorosulfonic acid at 0–5°C yields the sulfonic acid intermediate, which is then treated with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to form the sulfonyl chloride .

- Critical Considerations : Reaction temperature control (<10°C) is essential to avoid side reactions like over-chlorination. Purity can be improved via recrystallization from non-polar solvents.

Q. What analytical techniques are recommended for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹⁹F/¹³C NMR to confirm substitution patterns and purity.

- Mass Spectrometry : High-resolution MS (e.g., EI or ESI) to verify molecular weight (e.g., [M-Cl]⁺ fragments). NIST spectral databases provide reference data for benzenesulfonyl chlorides .

- Elemental Analysis : Validate Cl and S content (±0.3% tolerance).

Q. What safety protocols are critical when handling this compound?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, N95 masks, and chemical-resistant goggles to prevent skin/eye contact (corrosive Category 1B) .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Store in airtight containers at 2–8°C, away from moisture and ignition sources (P210 precaution) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis yield of this compound?

- Methodology :

- Variables : Reaction temperature, stoichiometry of chlorinating agents (PCl₅ vs. SOCl₂), and reaction time.

- Statistical Modeling : Use response surface methodology (RSM) to identify optimal conditions. For example, a central composite design (CCD) can model interactions between variables, as demonstrated in flow-chemistry optimizations for similar sulfonylation reactions .

- Output : Maximize yield while minimizing byproducts (e.g., disulfonyl chlorides).

Q. How does the electronic environment of the sulfonyl chloride group influence reactivity in nucleophilic substitutions?

- Methodology :

- Mechanistic Insight : The electron-withdrawing nature of the -SO₂Cl group activates the benzene ring toward electrophilic substitution but deactivates it toward nucleophilic attack. Substituents like fluorine (meta-directing) and chlorine (ortho/para-directing) further modulate reactivity.

- Case Study : In the synthesis of 11β-HSD1 inhibitors, the sulfonyl chloride group reacts selectively with amines under mild conditions (0–25°C, THF solvent), leveraging its electrophilicity .

Q. What strategies mitigate hydrolysis of the sulfonyl chloride group during storage or reactions?

- Methodology :

- Moisture Control : Use molecular sieves (3Å) in storage containers.

- Reaction Solvents : Prefer anhydrous solvents (e.g., dry dichloromethane) and inert atmospheres (N₂/Ar).

- Stabilizers : Additives like triethylamine (0.1–1%) can scavenge HCl byproducts, reducing autocatalytic hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.